![molecular formula C5H8ClN3OS B2840775 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride CAS No. 2344679-24-7](/img/structure/B2840775.png)
2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride” is a complex organic compound. It contains an aminomethyl group (-NH2CH2-) and a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), which are common structures in many bioactive molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .
Scientific Research Applications
Synthesis and Drug Development
Synthesis of Thiazole Derivatives : A study demonstrated the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, highlighting a dehydrative cyclization process. These derivatives exhibited potential for reasonable oral bioavailability, suggesting their utility in drug development (Ye-ji Kim et al., 2019).
Antitumor Agents : Novel series of hydroxamic acids bearing thiazole were synthesized and showed good cytotoxicity against various human cancer cell lines. Some compounds displayed potent inhibition of histone deacetylases (HDACs), proposing them as promising antitumor agents (D. T. Anh et al., 2020).
Antibacterial and Anticancer Activities
Antibacterial Agents : Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were non-cytotoxic at concentrations demonstrating antibacterial activity (M. Palkar et al., 2017).
Anticancer Activity : A study synthesized novel thiazole-5-carboxamide derivatives and evaluated them against various cancer cell lines, identifying compounds with significant anticancer activity (Wen-Xi Cai et al., 2016).
Antimicrobial and Antifungal Properties
Antimicrobial Activity : Thiazolidine-2,4-dione derivatives exhibited weak to moderate antibacterial and antifungal activities, suggesting their potential in antimicrobial therapy (Rakia Abd Alhameed et al., 2019).
Corrosion Inhibition : 2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated as a corrosion inhibitor for mild steel in an acidic environment, demonstrating high protection efficiency. This application showcases the compound's potential in industrial maintenance (A. Attou et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS.ClH/c6-1-4-8-2-3(10-4)5(7)9;/h2H,1,6H2,(H2,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWWHYVSJCNICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2344679-24-7 |
Source
|
Record name | 2-(aminomethyl)-1,3-thiazole-5-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.